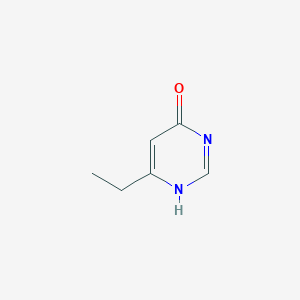

6-Ethylpyrimidin-4-ol

Description

Properties

IUPAC Name |

4-ethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-3-6(9)8-4-7-5/h3-4H,2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJOGZCZSPXIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456451 | |

| Record name | 6-Ethylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124703-78-2 | |

| Record name | 6-Ethyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124703-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Ethylpyrimidin-4-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 6-Ethylpyrimidin-4-ol. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development, with a focus on delivering precise data and actionable insights.

Core Chemical Properties

This compound, a substituted pyrimidine derivative, possesses a unique set of physicochemical properties that are pivotal for its behavior in chemical and biological systems. While experimental data for some properties of this specific molecule are not extensively reported, reasonable estimations can be drawn from closely related compounds and predictive models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [1][2] |

| Molecular Weight | 124.14 g/mol | [1] |

| Predicted Boiling Point | 209.2 ± 23.0 °C at 760 mmHg | [2] |

| Predicted Melting Point | ~120-126 °C (based on 6-ethyl-5-fluoro-pyrimidin-4-ol) | [3] |

| Predicted Density | 1.16 ± 0.1 g/cm³ | [2] |

| Predicted pKa | Data not available; likely exhibits weak acidic and basic properties. | |

| Predicted Solubility | Data not available; expected to have some solubility in water and polar organic solvents like ethanol and DMSO.[4][5][6] |

Chemical Structure and Identification

The structural framework of this compound consists of a pyrimidine ring substituted with an ethyl group at the 6th position and a hydroxyl group at the 4th position. This compound can exist in tautomeric forms, primarily as 6-ethylpyrimidin-4(3H)-one.

Table 2: Structural Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Hydroxy-6-ethylpyrimidine, 6-Ethyl-4-hydroxypyrimidine, 6-Ethyl-4-pyrimidinol, 6-Ethyl-4(3H)-pyrimidinone |

| CAS Number | 124703-78-2 |

| SMILES | CCC1=CC(=O)N=CN1 |

| InChI | InChI=1S/C6H8N2O/c1-2-5-3-7-6(9)8-4-5/h3-4H,2H2,1H3,(H,7,8,9) |

Synthesis Protocol: A Generalized Approach

The synthesis of this compound can be achieved through a well-established cyclocondensation reaction. While a specific protocol for the ethyl derivative is not explicitly detailed in the literature, the synthesis of the analogous 6-propylpyrimidin-4-ol provides a reliable template.[7] The general method involves the base-catalyzed reaction of ethyl 3-oxopentanoate (a β-keto ester) with urea.

Experimental Workflow for Synthesis

References

The Diverse Biological Activities of 6-Substituted Pyrimidin-4-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, those featuring a 4-ol (or its tautomeric 4-one form) and a substitution at the 6-position have garnered significant attention for their broad and potent biological activities. This technical guide provides an in-depth overview of the biological activities of 6-substituted pyrimidin-4-ol derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic and biological pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of 6-substituted pyrimidin-4-ol have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The nature of the substituent at the 6-position plays a crucial role in modulating the potency of these compounds.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various 6-substituted pyrimidin-4-ol derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative Class | Cell Line | Activity Metric (IC50) | Reference |

| 2-Methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Human breast adenocarcinoma) | 17 ± 1 µM | [1] |

| Thiazolo[4,5-d]pyrimidine Derivatives | A375, C32, DU145, MCF-7/WT | Compound 3b showed the most activity | [2] |

| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives | HASMC, MCF-7, HeLa, HepG2 | 4i was the most active with IC50 values of 0.33 ± 0.24 (MCF-7), 0.51 ± 0.19 (HeLa), and 0.42 ± 0.31 (HepG2) | [2] |

| Pyrazolo[3,4-d]pyrimidines with N-acyl amino acid conjugates | Various cancer cell lines | Compound 7f showed potent activity | [3] |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides | V600EBRAF | Compound 12l had the lowest IC50 of 0.49 µM | [4] |

| Pyrimidine-pyrazole hybrids | BRAFV600E | Compound 14c showed an IC50 of 0.009 µM | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (6-substituted pyrimidin-4-ol derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

Antimicrobial Activity

6-Substituted pyrimidin-4-ol derivatives have also been investigated for their efficacy against various microbial pathogens, including bacteria and fungi. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity Data

| Compound/Derivative Class | Microorganism | Activity Metric (MIC) | Reference |

| 2,4,6-trisubstituted pyrimidines | Bacillus pumilus, Escherichia coli | Significant activity compared to amikacin and penicillin G | [2] |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives | E. coli, C. albicans | MIC values of 125 µg/mL | [2] |

| 6-anisyl-5-cyan-2-hydrazine-3-N-methyl-3,4-dihydropyrimidine-4-one derivatives | S. aureus, B. subtilis, C. albicans, A. niger | Moderate to significant activity at 50 µg/ml and 100 µg/ml | [6] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only)

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

Many 6-substituted pyrimidin-4-ol derivatives exert their biological effects by inhibiting specific enzymes that are critical for disease progression. This targeted approach is a cornerstone of modern drug discovery.

Quantitative Enzyme Inhibition Data

| Compound/Derivative Class | Target Enzyme | Activity Metric (IC50) | Reference |

| Pyrimidine derivatives | Human Pin1 | Compounds 2a, 2f, 2h, and 2l displayed IC50 values lower than 3 µM | [7] |

| Pyrazolo[3,4-d]pyrimidines | Dihydrofolate reductase (DHFR) | Compound 7e exhibited an IC50 of 1.83 µM | [3] |

| Pyrimidine-based compounds | Microtubule affinity-regulating kinase 4 (MARK4) | IC50 values in the micromolar range | [8] |

| β-Amino carbonyl 6-(hydroxymethyl)pyrazolopyrimidines | Dipeptidyl peptidase-4 (DPP-4) | IC50 values ranging from 21.4–59.8 nM | [9][10] |

Representative Signaling Pathway: Kinase Inhibition

Many pyrimidine derivatives function as kinase inhibitors. By blocking the action of specific kinases, these compounds can interfere with signaling pathways that are often dysregulated in diseases like cancer. The diagram below illustrates a simplified, generic kinase signaling pathway that can be targeted by such inhibitors.

Synthesis of 6-Substituted Pyrimidin-4-ol Derivatives

A common and versatile method for the synthesis of the 6-substituted pyrimidin-4-ol core involves the condensation of a β-ketoester with a suitable amidine or related synthon. The following diagram illustrates a general synthetic scheme.

This guide provides a snapshot of the extensive research into the biological activities of 6-substituted pyrimidin-4-ol derivatives. The versatility of this scaffold, combined with the tunability of its biological profile through substitution, ensures that it will remain an area of intense investigation for the discovery of new therapeutic agents.

References

- 1. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]

The Ascendant Role of Pyrimidin-4-ols in Modern Therapeutics: A Technical Guide

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs.[1][2][3] Among its varied derivatives, the pyrimidin-4-ol moiety has emerged as a particularly privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic applications of pyrimidin-4-ols, targeting researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse pharmacological effects, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthetic Strategies for Pyrimidin-4-ol Scaffolds

The construction of the pyrimidin-4-ol ring is typically achieved through cyclocondensation reactions. A prevalent and versatile method involves the reaction of a β-keto ester with an amidine, often under ultrasound irradiation to achieve excellent yields.[4] Variations of this approach allow for the synthesis of a wide array of substituted pyrimidin-4-ols, serving as a foundation for developing extensive compound libraries for screening.

Caption: General synthesis of pyrimidin-4-ols via cyclocondensation.

Therapeutic Applications and Mechanisms of Action

Pyrimidin-4-ols have demonstrated significant potential across multiple therapeutic domains, including antibacterial, antiviral, anticancer, anti-inflammatory, and neuroprotective applications.

Antibacterial Activity

A notable class of pyrimidin-4-ol derivatives, the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ols (4H-pyridopyrimidines), have been identified as selective inhibitors of bacterial protein synthesis.[5][6] These compounds exhibit broad-spectrum activity against a range of pathogenic bacteria.

Mechanism of Action: These agents function by inhibiting the aminoacylation/translation (A/T) process in bacteria, effectively halting protein synthesis, which is crucial for bacterial survival and replication.[5][6] Macromolecular synthesis (MMS) assays confirmed that these compounds specifically inhibit protein synthesis without significantly affecting DNA or RNA synthesis.[5]

Caption: Inhibition of bacterial protein synthesis by 4H-pyridopyrimidines.

Quantitative Data: Antibacterial Activity

| Compound Class | Target Organism | Assay | Activity Metric | Value | Reference |

| 4H-Pyridopyrimidines | S. pneumoniae, S. aureus, E. coli | A/T Assay | IC50 | 3 - 14 µM | [5] |

| Optimized 4H-Pyridopyrimidines | E. faecalis | MIC | MIC | 4 µg/mL | [5][6] |

| Optimized 4H-Pyridopyrimidines | M. catarrhalis | MIC | MIC | ≤ 0.12 µg/mL | [5][6] |

| Optimized 4H-Pyridopyrimidines | H. influenzae | MIC | MIC | 1 µg/mL | [5][6] |

| Optimized 4H-Pyridopyrimidines | S. pneumoniae | MIC | MIC | 2 µg/mL | [5][6] |

| Optimized 4H-Pyridopyrimidines | S. aureus | MIC | MIC | 4 µg/mL | [5][6] |

Anticancer Activity

The pyrimidine scaffold is integral to many anticancer drugs, and pyrimidin-4-ol derivatives are actively being investigated as potent anticancer agents.[1][7][8] Their mechanisms often involve the inhibition of key enzymes that regulate cell growth, proliferation, and survival.

Mechanism of Action: A primary mechanism is the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDK4/6) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10] For instance, 4-(pyrazol-4-yl)-pyrimidines act as selective inhibitors of CDK4/6, which are critical for cell cycle progression from the G1 to S phase.[10] By inhibiting these kinases, the pyrimidine derivatives prevent the phosphorylation of the retinoblastoma protein (Rb), halting the cell cycle and inducing apoptosis in cancer cells.

References

- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including natural products and synthetic drugs. Among its numerous derivatives, 6-Ethylpyrimidin-4-ol and related 6-substituted pyrimidin-4-ols represent a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its analogs. Detailed experimental protocols for synthesis and biological evaluation are presented, alongside a quantitative summary of the biological activities of related compounds. Furthermore, key signaling pathways potentially modulated by this class of compounds are visualized to facilitate a deeper understanding of their mechanism of action.

Introduction

Pyrimidin-4-ol derivatives are a well-established and important class of heterocyclic compounds in medicinal chemistry. The inherent structural features of the pyrimidine ring, including its ability to participate in hydrogen bonding and π-stacking interactions, make it a privileged scaffold for drug design. The substituent at the 6-position of the pyrimidin-4-ol ring has been shown to significantly influence the biological activity of these compounds. This compound (C₆H₈N₂O, Mol. Wt. 124.14) is a representative member of this class.

A critical aspect of pyrimidin-4-ol chemistry is the phenomenon of tautomerism, where the molecule can exist in equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4-one). This tautomeric equilibrium can be influenced by the solvent, pH, and substitution pattern, and it plays a crucial role in the biological activity of these compounds by affecting their receptor binding and pharmacokinetic properties.

Synthesis of this compound

The most common and efficient method for the synthesis of 6-substituted pyrimidin-4-ols is the cyclocondensation reaction of a β-keto ester with a nitrogen-containing reagent such as urea or formamidine. For the synthesis of this compound, the starting β-keto ester would be ethyl 3-oxopentanoate.

General Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the closely related 6-propylpyrimidin-4-ol.

Materials:

-

Ethyl 3-oxopentanoate

-

Urea

-

Sodium metal

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid

-

Deionized water

-

Ethanol/water mixture for recrystallization

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea (1.1 equivalents) and stir until it is completely dissolved.

-

Addition of β-Keto Ester: Add ethyl 3-oxopentanoate (1.0 equivalent) dropwise to the reaction mixture at room temperature with continuous stirring.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6. A precipitate of the crude product should form.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

-

Drying: Dry the purified product in a vacuum oven.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Biological Activities of Pyrimidin-4-ol Derivatives

Derivatives of pyrimidin-4-ol exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific activity is highly dependent on the nature and position of substituents on the pyrimidine ring.

Data Presentation

Due to the limited availability of specific quantitative biological data for this compound, the following tables summarize the reported activities of closely related 6-alkyl and other substituted pyrimidin-4-ol derivatives to provide a comparative overview.

Table 1: Anticancer Activity of 6-Substituted Pyrimidine Derivatives

| Compound/Derivative Class | Cell Line | Activity Metric (IC₅₀) | Reference |

| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives | MCF-7 | 0.33 ± 0.24 µM | [1] |

| Thiazolo[4,5-d]pyrimidine Derivatives | A375, C32, DU145, MCF-7/WT | Most active compound showed significant activity | [1] |

| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one | MiaPaCa-2 | 1.95 µM |

Table 2: Antimicrobial Activity of 6-Substituted Pyrimidine Derivatives

| Compound/Derivative Class | Microorganism | Activity Metric (MIC) | Reference |

| 2,4,6-trisubstituted pyrimidines | Bacillus pumilus, Escherichia coli | Significant activity compared to amikacin and penicillin G | [1] |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives | E. coli, C. albicans | Not specified | [1] |

Table 3: Anti-inflammatory Activity of 6-Substituted Pyrimidine Derivatives

| Compound/Derivative Class | Assay | Activity | Reference |

| 6-Aryl-4-(...)-2-S-benzylthiopyrimidines | Carrageenan-induced paw edema | Potent activity | [1] |

| Pyrano[2,3-d]pyrimidine derivatives | COX-2 Inhibition | Not specified | [1] |

Experimental Protocols for Biological Assays

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (this compound)

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Signaling Pathways

The biological effects of pyrimidine derivatives are often mediated through their interaction with key signaling pathways involved in cell proliferation, survival, and inflammation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. Some pyrimidine derivatives have been shown to act as EGFR inhibitors.

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a downstream effector of the EGFR pathway and plays a central role in transmitting extracellular signals to the nucleus to regulate gene expression and cell cycle progression.

Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.

Conclusion

This compound and its related heterocyclic compounds represent a versatile and promising scaffold in drug discovery. Their straightforward synthesis and the potential for diverse biological activities, including anticancer and antimicrobial effects, make them attractive candidates for further investigation. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel pyrimidin-4-ol derivatives with improved therapeutic properties. Further studies are warranted to elucidate the precise mechanisms of action and to explore the full therapeutic potential of this important class of compounds.

References

The Pharmacophore of Pyrimidine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of biologically active molecules. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, making it a privileged structure in the design of therapeutic agents. This technical guide provides an in-depth exploration of the pyrimidine pharmacophore, detailing synthetic methodologies, experimental protocols for biological evaluation, and the structure-activity relationships that govern its diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

Core Pharmacophoric Features

The biological activity of pyrimidine derivatives is intricately linked to the nature and position of substituents on the pyrimidine ring. Key pharmacophoric features often include:

-

Hydrogen Bond Donors and Acceptors: The nitrogen atoms at positions 1 and 3, as well as appended amino and hydroxyl groups, frequently act as hydrogen bond donors or acceptors, facilitating crucial interactions with biological targets.

-

Aromatic/Hydrophobic Interactions: The pyrimidine ring itself, along with aryl or other hydrophobic substituents, engages in van der Waals and π-π stacking interactions within the binding pockets of enzymes and receptors.

-

Substitution Patterns: The substitution pattern at the C2, C4, C5, and C6 positions dictates the molecule's overall shape, electronics, and steric properties, thereby influencing its binding affinity and selectivity.

Synthetic Strategies and Experimental Protocols

The synthesis of bioactive pyrimidine derivatives often involves multi-step sequences, with the Biginelli and Claisen-Schmidt condensation reactions being foundational methods.

General Experimental Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis and evaluation of pyrimidine derivatives.

Caption: A generalized workflow for the synthesis and biological evaluation of pyrimidine derivatives.

Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via Chalcone Intermediates

This protocol describes the synthesis of pyrido[2,3-d]pyrimidine derivatives, which have shown promising antioxidant and anticancer activities.[3][4]

Step 1: Synthesis of Chalcone Precursors (Claisen-Schmidt Condensation) [3]

-

Reactant Preparation: Dissolve an appropriately substituted aromatic ketone (1.0 eq) and an aromatic aldehyde (1.0 eq) in absolute ethanol.

-

Reaction Initiation: Add aqueous potassium hydroxide (40% w/v) to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Product Isolation: Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the chalcone.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol.

Step 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives [3]

-

Reaction Setup: In a round-bottom flask, combine the synthesized chalcone (1.0 eq) and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1.0 eq) in glacial acetic acid.

-

Reaction Conditions: Reflux the mixture at 118°C for 96 hours.

-

Purification: After cooling, purify the product by column chromatography or recrystallization from a suitable solvent like ethanol or ethyl acetate.

-

Characterization: Characterize the final product using IR, 1H-NMR, 13C-NMR, and mass spectrometry.[3]

Biological Evaluation: Protocols and Data

The biological activities of synthesized pyrimidine derivatives are commonly assessed using a variety of in vitro assays.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[6]

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the cytotoxic activity of representative pyrimidine derivatives against various cancer cell lines.

| Compound | Target/Class | Cell Line | IC50 (µM) | Reference |

| Compound 4 | PIM-1 Kinase Inhibitor | MCF-7 (Breast) | 0.57 | [7] |

| HepG2 (Liver) | 1.13 | [7] | ||

| Compound 11 | PIM-1 Kinase Inhibitor | MCF-7 (Breast) | 1.31 | [7] |

| HepG2 (Liver) | 0.99 | [7] | ||

| Compound 3b | Bcl-2 Interactor | PC3 (Prostate) | 21 | |

| Compound 9u | EGFR Inhibitor | A549 (Lung) | 0.35 | [8] |

| MCF-7 (Breast) | 3.24 | [8] | ||

| PC-3 (Prostate) | 5.12 | [8] | ||

| Compound 7 | Cytotoxic Agent | HT29 (Colon) | - | [9] |

| MCF-7 (Breast) | - | [9] |

Protocol 3: Kinase Inhibition Assay

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases.[10][11] A common method to assess this is a luminescence-based kinase assay that measures ATP consumption.

-

Compound Preparation: Prepare serial dilutions of the pyrimidine derivatives in DMSO.

-

Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate.

-

Kinase Reaction: Add a reaction mixture containing the target kinase (e.g., AURKA, EGFR), a suitable substrate, and ATP to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Signal Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal. The amount of luminescence is inversely proportional to the kinase activity.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Quantitative Data: Kinase Inhibitory Activity of Pyrimidine Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 13 | Aurora A | < 200 | [11][12] |

| Alisertib (MLN8237) | Aurora A | 1.2 | [10] |

| Barasertib (AZD1152) | Aurora B | 0.37 | [10] |

| Compound 4 | PIM-1 | 11.4 | [7] |

| Compound 10 | PIM-1 | 17.2 | [7] |

| Compound 9u | EGFR | 91 | [8] |

Signaling Pathways Targeted by Pyrimidine Derivatives

Pyrimidine-based inhibitors have been developed to target various signaling pathways implicated in cancer and other diseases.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation and survival.[1][13][14] Its aberrant activation is a hallmark of many cancers. Pyrimidine derivatives can act as EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascade.[1][13][14]

References

- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. View of Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives [anjs.edu.iq]

- 6. ajrcps.com [ajrcps.com]

- 7. RSC - Page load error [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 14. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Synthesis of 6-Ethylpyrimidin-4-ol via Cyclocondensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Ethylpyrimidin-4-ol, a substituted pyrimidine of interest in medicinal chemistry and drug development. The synthesis is achieved through a classical cyclocondensation reaction involving the base-catalyzed reaction of ethyl 3-oxopentanoate with formamide. This method offers a straightforward and efficient route to the target compound. This application note includes a detailed experimental protocol, a summary of quantitative data, and visual diagrams to illustrate the synthetic pathway and experimental workflow.

Introduction

Pyrimidin-4-ol derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. Their synthesis is a key step in the development of new therapeutic agents. The cyclocondensation of a β-ketoester with a source of the N-C-N fragment, such as formamide or urea, is a fundamental and widely used method for constructing the pyrimidine ring. This application note outlines the synthesis of this compound from ethyl 3-oxopentanoate and formamide, providing a robust protocol for its preparation in a laboratory setting.

Reaction Scheme

The synthesis of this compound is achieved through the cyclocondensation of ethyl 3-oxopentanoate with formamide in the presence of a base, such as sodium methoxide.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the synthesis of similar 4-hydroxypyrimidines.[1]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |

| Ethyl 3-oxopentanoate | C₇H₁₂O₃ | 144.17 | 14.4 g (0.1 mol) |

| Formamide | CH₃NO | 45.04 | 22.5 g (0.5 mol) |

| Sodium methoxide (28% in MeOH) | CH₃ONa | 54.02 | 96.5 g (0.5 mol) |

| n-Butanol | C₄H₁₀O | 74.12 | 150 mL |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | As needed for pH adjustment |

| Acetone | C₃H₆O | 58.08 | For recrystallization |

Equipment:

-

Round-bottom flask (500 mL) equipped with a magnetic stirrer, dropping funnel, and distillation head with a condenser.

-

Heating mantle.

-

Thermometer.

-

Standard laboratory glassware.

-

Filtration apparatus.

-

Rotary evaporator.

Procedure:

-

Preparation of Sodium Butoxide: To a 500 mL round-bottom flask containing 150 mL of n-butanol, add 96.5 g of a 28% methanolic solution of sodium methoxide.

-

Solvent Exchange: Heat the mixture and distill off the methanol until the internal temperature reaches 110°C. This in-situ formation of sodium butoxide is crucial for the reaction.

-

Addition of Reactants: In a separate flask, prepare a mixture of 14.4 g of ethyl 3-oxopentanoate and 22.5 g of formamide. Add this mixture dropwise to the reaction flask over 1.5 hours, while maintaining the internal temperature at 110°C by continuing to distill off the solvent.

-

Reaction: After the addition is complete, continue heating the reaction mixture at 110°C for an additional 5 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with concentrated sulfuric acid.

-

Filter the mixture to remove the inorganic salts formed.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Recrystallize the crude residue from acetone to obtain the purified this compound.

-

Dry the crystals under vacuum.

-

Data Presentation

Table 1: Summary of Reaction Parameters and Results

| Parameter | Value | Reference |

| Starting Material | Ethyl 3-oxopentanoate | [1] |

| Reagents | Formamide, Sodium Methoxide | [1] |

| Solvent | n-Butanol | [1] |

| Reaction Temperature | 110°C | [1] |

| Reaction Time | 6.5 hours | [1] |

| Yield | 91.9 mol % (11.4 g) | [1] |

| Melting Point | 131-134°C | [1] |

| Appearance | Crystalline solid | Inferred |

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

Sodium methoxide is corrosive and flammable; handle with care.

-

Concentrated sulfuric acid is highly corrosive; add slowly and carefully during neutralization.

-

n-Butanol is flammable.

Characterization

The final product should be characterized to confirm its identity and purity. The following techniques are recommended:

-

Melting Point: Compare the observed melting point with the literature value (131-134°C).[1]

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry: To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[1]

Conclusion

The cyclocondensation of ethyl 3-oxopentanoate and formamide provides an effective method for the synthesis of this compound. The protocol described herein is based on established procedures and offers a reliable pathway to this valuable pyrimidine derivative for applications in research and drug development. Adherence to the detailed experimental procedure and safety precautions is essential for a successful and safe synthesis.

References

Laboratory Protocol for the Preparation of 6-Ethylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of 6-Ethylpyrimidin-4-ol, a pyrimidine derivative of interest in medicinal chemistry and drug development. The protocol is based on established methods for the synthesis of analogous 6-substituted pyrimidin-4-ol compounds.

Application Notes

Pyrimidine derivatives are a significant class of heterocyclic compounds in the field of drug discovery, exhibiting a wide array of biological activities.[1][2][3][4][5] The pyrimidine nucleus is a core structure in various therapeutic agents, including anticancer, anti-inflammatory, antiviral, and antimicrobial drugs.[1][2][4]

Substituted pyrimidin-4-ols, in particular, have been investigated for their potential as:

-

Anticancer Agents: Pyrimidine derivatives can act as inhibitors of various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase and Focal Adhesion Kinase (FAK).[6]

-

Anti-inflammatory Agents: Certain pyrimidine compounds have shown potential in modulating inflammatory pathways.

-

Antimicrobial and Antiviral Agents: The pyrimidine scaffold is present in several antimicrobial and antiviral drugs, and novel derivatives are continuously being explored for new therapeutic applications.[1][4]

Given the diverse biological activities of this class of compounds, this compound represents a valuable molecule for screening and development in various therapeutic areas.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the cyclocondensation of ethyl 3-oxopentanoate and urea in the presence of a base catalyst.

Reaction Scheme:

Materials:

-

Ethyl 3-oxopentanoate

-

Urea

-

Sodium metal

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid

-

Deionized Water

-

Ethyl Acetate (for TLC)

-

Hexane (for TLC)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Drying tube (e.g., with calcium chloride)

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and vacuum flask

-

pH paper or pH meter

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Melting point apparatus

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide Catalyst:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, add 200 mL of absolute ethanol.

-

Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

-

Reaction Mixture Assembly:

-

To the freshly prepared sodium ethoxide solution, add 6.6 g (0.11 mol) of urea and stir until it is completely dissolved.

-

Slowly add 14.4 g (0.1 mol) of ethyl 3-oxopentanoate dropwise to the reaction mixture at room temperature with continuous stirring.

-

-

Cyclocondensation Reaction:

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into 400 mL of ice-cold water.

-

Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6. A precipitate of the crude product should form.

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold deionized water.

-

-

Purification and Drying:

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product in a vacuum oven to a constant weight.

-

Characterization:

-

Determine the melting point of the purified product.

-

Characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes the theoretical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Ethyl 3-oxopentanoate | 14.4 g (0.1 mol) |

| Urea | 6.6 g (0.11 mol) |

| Sodium | 2.3 g (0.1 mol) |

| Absolute Ethanol | 200 mL |

| Reaction Conditions | |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 6-8 hours |

| Product | |

| Theoretical Yield | 12.4 g |

| Characterization (Expected) | |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~180-185 °C (decomposes) |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Potential Signaling Pathway Inhibition

Pyrimidine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition.

Caption: Potential inhibition of the EGFR signaling pathway by pyrimidine derivatives.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing 6-Ethylpyrimidin-4-ol as a Scaffold in Drug Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of the 6-Ethylpyrimidin-4-ol scaffold in modern drug discovery. While this compound itself is not extensively characterized as a biologically active agent, its pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. This document outlines the synthetic routes to generate derivatives, protocols for evaluating their potential as kinase inhibitors and antimicrobial agents, and a framework for structure-activity relationship (SAR) studies.

Introduction to the this compound Scaffold

The pyrimidine nucleus is a cornerstone in the development of therapeutics, found in numerous FDA-approved drugs. The this compound scaffold offers a versatile starting point for the synthesis of novel compounds. The ethyl group at the 6-position can influence solubility and interactions with hydrophobic pockets of target proteins, while the hydroxyl group at the 4-position and the nitrogen atoms in the pyrimidine ring provide key hydrogen bonding opportunities. These features make it an attractive scaffold for targeting a range of biological entities, particularly protein kinases and microbial enzymes.

Synthesis of this compound and Its Derivatives

The synthesis of 6-substituted pyrimidin-4-ols can be achieved through well-established condensation reactions. A general and adaptable method involves the cyclocondensation of a β-keto ester with urea.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the related 6-propylpyrimidin-4-ol.[1]

Materials:

-

Ethyl 3-oxopentanoate

-

Urea

-

Sodium metal

-

Absolute Ethanol

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has reacted.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea (1.1 equivalents) and stir until fully dissolved.

-

Addition of β-Keto Ester: Add ethyl 3-oxopentanoate (1.0 equivalent) dropwise to the reaction mixture at room temperature with continuous stirring.

-

Cyclocondensation: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6, which will precipitate the crude product.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Drying: Dry the purified product in a vacuum oven.

Workflow for Synthesis and Derivatization

Application in Kinase Inhibitor Design

The pyrimidine scaffold is a well-known hinge-binding motif in many kinase inhibitors. Derivatives of this compound can be screened against a panel of kinases to identify potential therapeutic leads for diseases such as cancer.

Table 1: Hypothetical Inhibitory Activity of this compound Derivatives Against various Kinases

No specific data for this compound derivatives is readily available in the public domain. The following data for other pyrimidine derivatives is presented for illustrative purposes.

| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line(s) |

| Derivative A | CDK4/Cyclin D1 | 11 | Not Applicable |

| Derivative B | VEGFR-2 | 25 | HUVEC |

| Derivative C | EGFR | 50 | A431 |

| Derivative D | JAK2 | 5 | HEL |

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to quantify the inhibitory effect of test compounds on kinase activity by measuring the amount of ATP remaining in the reaction.

Materials:

-

Kinase of interest (e.g., JAK2, EGFR)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer

-

Test compounds (dissolved in DMSO)

-

ATP detection reagent (e.g., Kinase-Glo®)

-

384-well white opaque assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is recommended.

-

Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without kinase as a positive control (0% activity).

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and assay buffer.

-

Initiation of Reaction: Dispense the kinase reaction mixture into each well. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

-

Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Potential Signaling Pathway Inhibition

Application in Antimicrobial Drug Discovery

Pyrimidine derivatives have shown a broad spectrum of antimicrobial activities. The this compound scaffold can be used to generate compounds for screening against various bacterial and fungal strains.

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

No specific data for this compound derivatives is readily available. The following data for other pyrimidine derivatives is presented for illustrative purposes.

| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| Derivative E | 8 | 32 | 16 |

| Derivative F | 16 | 64 | 32 |

| Derivative G | 4 | 16 | 8 |

| Derivative H | >128 | >128 | >128 |

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

Test microorganisms (bacterial and/or fungal strains)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

Test compounds (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate using the broth medium.

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a known antimicrobial agent.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) and duration (18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Logical Workflow for Antimicrobial Screening

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the established importance of the pyrimidine core in medicinal chemistry make it an attractive candidate for library synthesis and screening. The protocols and data presentation formats provided herein offer a robust framework for researchers to explore the potential of this scaffold in kinase inhibition and antimicrobial applications, facilitating the identification and optimization of new drug candidates.

References

Synthesis of Biologically Active Pyrimidine Derivatives: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2] Pyrimidine scaffolds are central to numerous FDA-approved drugs used in oncology, and for treating infectious diseases, immunological disorders, and neurological conditions.[3] Their diverse biological activities stem from their ability to mimic endogenous nucleic acid bases, allowing them to interact with a wide range of biological targets.[1]

This guide focuses on two robust and versatile synthetic methodologies: the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs) and the Suzuki-Miyaura cross-coupling reaction for the synthesis of C-C bond functionalized pyrimidines. Additionally, it outlines the characterization of these compounds and explores their role as kinase inhibitors, a key mechanism in anticancer therapy.[4][5]

I. Synthetic Methodologies

Two of the most powerful methods for constructing the pyrimidine core and introducing molecular diversity are the Biginelli reaction and the Suzuki-Miyaura cross-coupling reaction.

Biginelli Reaction: A One-Pot Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[6][7][8] This acid-catalyzed reaction is valued for its operational simplicity and the biological relevance of its products, which include calcium channel blockers and antihypertensive agents.[7][9]

A representative procedure for the synthesis of dihydropyrimidinone derivatives is as follows:[6][10]

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).

-

Catalyst Addition: Introduce a catalytic amount of an acid catalyst, such as hydrochloric acid or a Lewis acid like copper(II) chloride.[9]

-

Solvent: While traditionally carried out in ethanol, solvent-free conditions or the use of greener solvents are often employed to improve yields and simplify purification.[11]

-

Reaction Conditions: The reaction mixture is typically heated to 80-100°C and stirred for 1-3 hours.[10][11]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent like ethanol to afford the pure dihydropyrimidinone.

| Aldehyde | β-Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | CuCl₂ | Solvent-free | 0.5 | 92 | [9] |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | CuCl₂ | Solvent-free | 0.75 | 95 | [9] |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | H₂SO₄ | Ethanol | 1 | 81.7 | [10] |

| Acetaldehyde | Ethyl acetoacetate | H₂SO₄ | Ethanol | 1 | - | [10] |

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation on the Pyrimidine Ring

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. In pyrimidine synthesis, it is particularly useful for the arylation or heteroarylation of chloropyrimidine substrates, which are often readily available.[12] This palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide is a cornerstone of modern medicinal chemistry.[13]

A general procedure for the Suzuki-Miyaura coupling of a chloropyrimidine is as follows:[13][14][15]

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques to prevent oxidation of the palladium catalyst.[12]

-

Reaction Setup: To a dry Schlenk flask, add the chloropyrimidine derivative (1.0 mmol), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).[13][15]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and an aqueous solution of the base.[15]

-

Reaction Conditions: The reaction mixture is heated to 80-110°C and stirred for 2-24 hours.[13][15]

-

Monitoring: The reaction progress is monitored by TLC or LC-MS.[13]

-

Work-up and Purification: After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[13][14]

| Chloropyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 18-22 | 85 | [15] |

| 6-Chloropyrido[2,3-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Toluene/H₂O | 12 | 88 | [13] |

| 2-Chloropyrimidine | 3-Furylboronic acid | Pd₂(dba)₃ (1.5) | KF | 1,4-Dioxane | 12 | 75 | [16] |

II. Characterization of Pyrimidine Derivatives

The synthesized pyrimidine derivatives are characterized using a combination of spectroscopic techniques to confirm their chemical structures.[17]

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. For example, in DHPMs, characteristic peaks for N-H stretching (around 3100-2900 cm⁻¹), C=O stretching (1670–1690 cm⁻¹), and C=S stretching (if thiourea is used, 1170–1177 cm⁻¹) are observed.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. For instance, in ¹H NMR of DHPMs, characteristic signals for the pyrimidine ring protons and substituent protons are observed.[17] In ¹³C NMR, the carbonyl and thiocarbonyl carbons resonate at distinct chemical shifts (around 160 ppm and 175 ppm, respectively).[17]

-

Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.[18][17]

III. Pyrimidine Derivatives as Kinase Inhibitors

A significant application of pyrimidine derivatives in drug development is their use as kinase inhibitors.[4] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer.[5] The pyrimidine scaffold can act as a "hinge-binding" motif, interacting with the ATP-binding site of kinases and thereby inhibiting their activity.[4][19]

Many pyrimidine-based drugs target specific kinases involved in cancer progression, such as Aurora kinases, Polo-like kinases (PLKs), and PIM-1 kinase.[4][20] For example, some pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PIM-1 kinase, leading to apoptosis in cancer cells.[20]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for pyrimidine-based kinase inhibitors and a typical workflow for their synthesis and evaluation.

Caption: A typical experimental workflow for the synthesis and evaluation of pyrimidine derivatives.

Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative, leading to apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. Biginelli Reaction [organic-chemistry.org]

- 9. journals.iau.ir [journals.iau.ir]

- 10. jmchemsci.com [jmchemsci.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rjptonline.org [rjptonline.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

Application Notes and Protocols for Pyrimidin-4-ol Derivatives in Kinase Inhibitor Studies

Disclaimer: There is currently no publicly available scientific literature to suggest that 6-Ethylpyrimidin-4-ol is an active kinase inhibitor. The following application notes and protocols are based on the broader class of pyrimidin-4-ol derivatives, which are known to be a key scaffold in the development of various kinase inhibitors. These guidelines are intended to serve as a general framework for researchers interested in evaluating this compound or its analogs for potential kinase inhibitory activity.

Application Notes

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, including a significant number of kinase inhibitors.[1][2] The pyrimidin-4-ol moiety, in particular, offers a versatile template for designing potent and selective inhibitors of various protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Pyrimidine-based inhibitors have been successfully developed to target a range of kinases, including but not limited to:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in the growth of solid tumors.[3]

-

Fibroblast Growth Factor Receptor (FGFR): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis.[4]

-

Glycogen Synthase Kinase-3β (GSK-3β): A serine/threonine kinase implicated in various cellular processes, including metabolism, cell signaling, and neuronal function.[5][6]

-

Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle.

The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways. The specific substitutions on the pyrimidine ring play a critical role in determining the inhibitor's potency, selectivity, and pharmacokinetic properties.

Data Presentation: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives

While no specific data exists for this compound, the following table summarizes the inhibitory activity of some related pyrimidine-containing compounds against their respective kinase targets to illustrate the potential of this chemical class.

| Compound Class | Target Kinase(s) | IC50 / Activity | Reference |

| 4-Anilinoquinazoline and 4-Anilinopyrido[3,4-d]pyrimidine-6-acrylamides | pan-erbB (EGFR) | Potent irreversible inhibitors with IC50 values in the low nanomolar range (e.g., 0.4-1.1 nM for some derivatives against isolated EGFR). | [3] |

| 2-amino-4,6-dimethylpyrimidin-5-ol derivatives | FGFR4 | Compound 6O showed selective FGFR4 inhibitory activity over FGFR1-3 and was at least 8 times more selective than the positive control, BLU9931. | [4] |

| Pyrazolo[3,4-d]pyrimidines | CDK2 | Compound 17 was the most potent CDK2 inhibitor with an IC50 of 0.19 μM. Compound 18 showed CDK2 inhibition with an IC50 of 5.1 μM. Compound 19 had an IC50 of 6.8 μM. | |

| N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | VEGFR-2 | Compound 10 was 25-fold more potent than semaxanib and 39-fold more potent than sunitinib. | [7] |

| 6-amino-4-(pyrimidin-4-yl)pyridones | GSK-3β | Optimized compounds demonstrated good potency and selectivity. | [5] |

| 6-(4-Pyridyl)pyrimidin-4(3H)-ones | GSK-3β | Subnanomolar potent inhibitors with in vivo activity. | [6] |

Experimental Protocols

The following are generalized protocols for assessing the kinase inhibitory potential of a novel compound such as this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a general method for measuring the direct inhibition of a purified kinase enzyme by a test compound.

1. Materials and Reagents:

-

Purified recombinant kinase (e.g., EGFR, FGFR4, GSK-3β)

-

Kinase substrate (specific to the kinase being assayed)

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Kinase assay buffer (composition varies depending on the kinase)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

-

384-well assay plates

-

Plate reader capable of luminescence, fluorescence, or absorbance detection

2. Procedure:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.

-

In a 384-well plate, add the test compound dilutions to the assay wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

Add the purified kinase enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Read the plate on a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Kinase Inhibition Assay (Phosphorylation Assay)

This protocol measures the ability of a test compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

1. Materials and Reagents:

-

Cancer cell line known to have active signaling through the kinase of interest (e.g., A431 for EGFR).

-

Cell culture medium and supplements.

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Growth factor or stimulus to activate the kinase pathway (e.g., EGF for EGFR).

-

Lysis buffer.

-

Primary antibody against the phosphorylated substrate.

-

Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore).

-

Detection substrate (e.g., ECL for HRP).

-

Western blotting or ELISA equipment.

2. Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate growth factor or stimulus for a short period (e.g., 15-30 minutes) to induce kinase activation and substrate phosphorylation.

-

Lyse the cells and collect the protein lysates.

-

Quantify the protein concentration in each lysate.

-

Analyze the phosphorylation status of the target substrate using Western blotting or ELISA with a phospho-specific antibody.

-